molecular formula C10H12N2O6S B1198812 Ritipenem CAS No. 84845-57-8

Ritipenem

Cat. No. B1198812
CAS RN: 84845-57-8
M. Wt: 288.28 g/mol
InChI Key: IKQNRQOUOZJHTR-UWBRJAPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ritipenem is a synthetic antibiotic compound belonging to the penem class, which is structurally related to both penicillins and cephalosporins. It has been studied for its potential in treating various bacterial infections due to its broad-spectrum activity.

Synthesis Analysis

The total synthesis of this compound involves the construction of the penem thiazoline ring, incorporating two 2C units derived from glycolic acid. This innovative approach to synthesizing this compound Acoxyl and this compound showcases a method starting from a specific azetidin-2-one derivative, highlighting the efficiency of glycolic acid manipulation in penem synthesis (W. Cabri et al., 1993).

Molecular Structure Analysis

Structural studies of this compound Acoxil have been conducted using single crystal X-ray diffraction analysis. These studies reveal detailed stereochemical features of this compound Acoxil and discuss the significance of the C-5 configuration in determining the compound's chiroptical properties (G. Franceschi et al., 1993).

Chemical Reactions and Properties

This compound exhibits potent bacteriolytic activity against Haemophilus influenzae, associated with its unique profile of affinities for penicillin-binding proteins (PBPs). The selective inactivation of PBP 1b is essential for inducing bacterial cell lysis, suggesting the mechanism of action involves binding to specific PBPs, which interferes with bacterial cell wall synthesis (T. Inui et al., 1999).

Physical Properties Analysis

The pharmacokinetics and tolerability of this compound Acoxil have been studied in healthy volunteers, providing insights into the compound's behavior in the human body, including absorption rates, half-life, and excretion mechanisms. Such studies are essential for understanding how the compound distributes and metabolizes but are excluded from this analysis as per the request to omit drug use and pharmacokinetics information (I. Poggesi et al., 1997).

Chemical Properties Analysis

Further chemical analysis of this compound involves understanding its metabolic fate, including absorption, distribution, metabolism, and excretion in animal models. Such studies offer insights into the biochemical interactions and transformations this compound undergoes in biological systems. Notably, the placental transfer and milk excretion studies in rats highlight its biochemical dynamics without focusing on therapeutic aspects (Y. Esumi et al., 1996).

Scientific Research Applications

  • Bacteriolytic Activity Against Haemophilus influenzae : Ritipenem exhibits potent bacteriolytic activity against Haemophilus influenzae. This activity is due to its high affinity for binding to penicillin-binding proteins (PBPs), particularly PBP 1b. The inactivation of PBP 1b is essential for inducing cell lysis in H. influenzae. Interestingly, this compound's affinity for PBPs 3a and 3b is low, which might influence its bacteriolytic efficacy (Inui et al., 1999).

  • Pharmacokinetics and Tolerability : A study focusing on the pharmacokinetics of this compound acoxil (the oral prodrug of this compound) in healthy volunteers following multiple oral dosing found that this compound does not accumulate significantly in the plasma due to its short half-life. The study also observed a decrease in this compound renal clearance and a slight increase in metabolites excreted in urine following repeated dosing (Poggesi et al., 1997).

  • Transfer to Fetus and Milk : Research on this compound acoxil's placental transfer in rats showed minor transfer to fetuses and a slow elimination rate from fetuses. Additionally, its levels in milk were found to be higher than in plasma, declining more rapidly than in plasma (Esumi et al., 1996).

  • Total Synthesis : The total synthesis of ritipenems, including the construction of the penem thiazoline ring, was achieved by incorporating two 2C units obtained from glycolic acid. This synthesis provides a foundation for the chemical understanding and potential modification of ritipenems (Cabri et al., 1993).

  • Metabolic Fate After Repeated Administration : A study investigating the absorption, distribution, metabolism, and excretion of this compound acoxil in rats after repeated oral administration found that the radioactivity levels in blood and tissues reached a steady state by the 21st dose. Notably, radioactivity accumulated in the fat, and the elimination of radioactivity from the blood and tissues was slower after repeated dosing (Esumi et al., 1996).

Mechanism of Action

Target of Action

Ritipenem, like other β-lactams, interacts with the penicillin-binding proteins (PBPs) . In E. coli, the main target of this compound is PBP2, and PBP3 is also equivalent to PBP2 in the Enterobacteriaceae .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets, the PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to these proteins, this compound inhibits cell wall synthesis, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately, cell lysis .

Pharmacokinetics

Oral this compound (this compound acoxil) is only about 30–40% bioavailable, producing a mean AUC of 497 mg/l min in healthy volunteers . Some intersubject variability has been noted, possibly due to either presystemic metabolism of this compound and/or transformation of the prodrug to compounds other than this compound .

Result of Action

The result of this compound’s action is the lysis of bacterial cells. This is evidenced by decreases in culture turbidities and morphological changes of the destroyed cells after treatments with this compound . Its bacteriolytic activity is highly potent against Haemophilus influenzae .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that selectively inhibit certain PBPs can affect the lysis induced by this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Ritipenem users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNRQOUOZJHTR-UWBRJAPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84845-58-9 (Parent)
Record name Ritipenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60868840
Record name Ritipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84845-57-8
Record name Ritipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84845-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritipenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ritipenem
Reactant of Route 2
Ritipenem
Reactant of Route 3
Ritipenem
Reactant of Route 4
Ritipenem
Reactant of Route 5
Reactant of Route 5
Ritipenem
Reactant of Route 6
Ritipenem

Q & A

Q1: How does Ritipenem exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []

Q2: Does this compound show preferential binding to specific PBPs?

A2: Yes, studies have shown that this compound preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []

Q3: Can binding to other PBPs affect this compound's activity?

A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of this compound. [] This suggests that the specific PBP binding profile of this compound contributes to its overall antibacterial effect.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be found in chemical databases and scientific literature.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not contain details on spectroscopic data for this compound. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.

Q6: What is the metabolic fate of this compound?

A7: this compound is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []

Q7: Is there evidence of this compound transfer across the placenta or into breast milk?

A9: Research in rats suggests that a small amount of radioactivity from this compound acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using this compound in pregnant or breastfeeding individuals.

Q8: What is the spectrum of activity of this compound?

A10: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, this compound shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []

Q9: Has this compound been evaluated in clinical trials?

A11: Several clinical trials have investigated the efficacy and safety of this compound in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of this compound in treating bacterial infections.

Q10: What are the known mechanisms of resistance to this compound?

A10: Although this compound exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:

  • Reduced permeability of the outer membrane: This mechanism limits the entry of this compound into bacterial cells, making it less effective. []
  • Efflux pumps: Some bacteria possess efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. []
  • Alterations in PBPs: Mutations in PBPs can decrease their affinity for this compound, rendering the drug less effective in inhibiting cell wall synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.